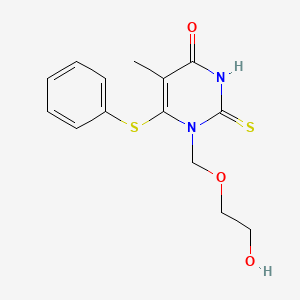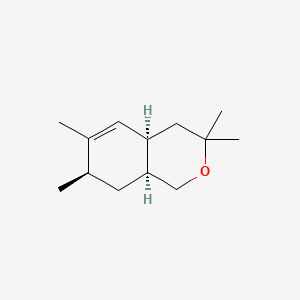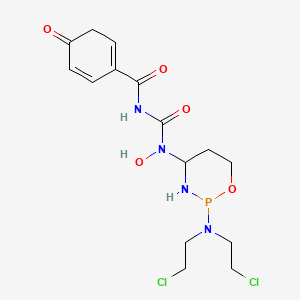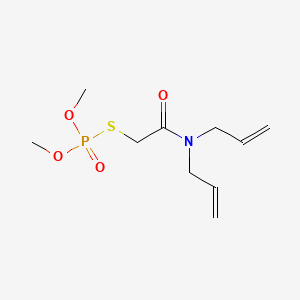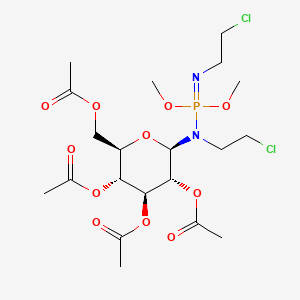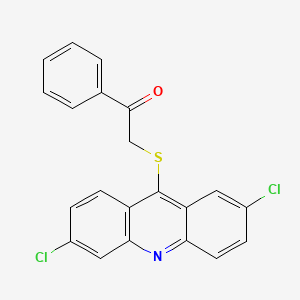
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone. The compound’s structure includes two chlorine atoms and a thioether linkage, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.
Introduction of Chlorine Atoms: Chlorination of the acridine moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The thioether linkage is introduced by reacting the chlorinated acridine with a thiol compound under basic conditions.
Attachment of the Phenyl Group: The final step involves the coupling of the phenyl group to the ethanone backbone through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the acridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted acridine derivatives
Aplicaciones Científicas De Investigación
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The thioether linkage and chlorine atoms enhance its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates with DNA.
Uniqueness
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
134826-42-9 |
|---|---|
Fórmula molecular |
C21H13Cl2NOS |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
2-(2,6-dichloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H13Cl2NOS/c22-14-7-9-18-17(10-14)21(16-8-6-15(23)11-19(16)24-18)26-12-20(25)13-4-2-1-3-5-13/h1-11H,12H2 |
Clave InChI |
KIOXREQQGXFMJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





